Hexachloro-1,3-butadiene

Solvent Chemistry Chlorination Industrial Processing

Hexachloro-1,3-butadiene (HCBD), also known as perchlorobutadiene, is a fully chlorinated aliphatic diene with the molecular formula C₄Cl₆ and a molar mass of 260.76 g/mol. At room temperature, it exists as a colorless, oily liquid with a faint turpentine-like odor and demonstrates notable stability, exhibiting no tendency to polymerize even under high pressure and resisting reaction with common acids and non-nucleophilic bases in the absence of specific solvents.

Molecular Formula C4Cl6
CCl2=CClCCl=CCl2
C4Cl6
Molecular Weight 260.8 g/mol
CAS No. 87-68-3
Cat. No. B139673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexachloro-1,3-butadiene
CAS87-68-3
Synonyms1,1,2,3,4,4-Hexachloro-1,3-butadiene;  Hexachlorobutadiene;  C 46;  HCB;  NSC 3701;  Perchloro-1,3-butadiene;  Perchlorobutadiene;  HCBD
Molecular FormulaC4Cl6
CCl2=CClCCl=CCl2
C4Cl6
Molecular Weight260.8 g/mol
Structural Identifiers
SMILESC(=C(Cl)Cl)(C(=C(Cl)Cl)Cl)Cl
InChIInChI=1S/C4Cl6/c5-1(3(7)8)2(6)4(9)10
InChIKeyRWNKSTSCBHKHTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 72° F (NTP, 1992)
1.23e-05 M
Sol in alc, ether
In water, 3.20 mg/l @ 25 °C
Solubility in water: none
Insoluble

Hexachloro-1,3-butadiene (CAS 87-68-3) Technical Profile for Solvent and Dielectric Fluid Selection


Hexachloro-1,3-butadiene (HCBD), also known as perchlorobutadiene, is a fully chlorinated aliphatic diene with the molecular formula C₄Cl₆ and a molar mass of 260.76 g/mol . At room temperature, it exists as a colorless, oily liquid with a faint turpentine-like odor and demonstrates notable stability, exhibiting no tendency to polymerize even under high pressure and resisting reaction with common acids and non-nucleophilic bases in the absence of specific solvents [1]. Its physicochemical profile—characterized by low water solubility, a dielectric constant of 2.6, and a boiling range of 210–220 °C—underpins its utility in niche industrial applications where conventional chlorinated solvents prove inadequate, most notably as a solvent for chlorine and other highly chlorinated compounds, a heat transfer fluid, and a dielectric medium [2].

Hexachloro-1,3-butadiene: Why Generic Chlorinated Solvents Fail as Drop-in Replacements


Generic substitution of hexachloro-1,3-butadiene with common chlorinated solvents such as carbon tetrachloride (CCl₄) or hexachloroethane (HCE) is often unviable due to fundamental incompatibilities in solvency and reaction chemistry. For instance, in the FeCl₃-catalyzed chlorination of toluene to pentachloromethylbenzene, HCBD is used exclusively over carbon tetrachloride because ferric chloride (FeCl₃) is insoluble in CCl₄, rendering the latter functionally inert for this specific industrial process [1]. Furthermore, critical differences in dielectric constant, acute aquatic toxicity, and bioaccumulation behavior among in-class chlorinated hydrocarbons (e.g., 1,2,4-trichlorobenzene or pentachloroethane) preclude simple one-to-one replacement without compromising process efficiency, safety profiles, or environmental compliance [2][3]. The quantitative evidence below delineates these precise performance gaps.

Hexachloro-1,3-butadiene: Quantitative Differentiation from Chlorinated Solvent and Dielectric Fluid Analogs


Chlorine Molar Solubility: Superior Capacity Compared to Carbon Tetrachloride

Hexachloro-1,3-butadiene demonstrates superior molar chlorine solubility compared to the traditional chlorine solvent carbon tetrachloride (CCl₄). At 0 °C, HCBD dissolves 34% chlorine by molar ratio (2.17 mol/L), whereas CCl₄ dissolves only 30% (3.11 mol/L). Per mole of solvent, HCBD has a higher chlorine-holding capacity [1].

Solvent Chemistry Chlorination Industrial Processing

FeCl₃ Catalyst Compatibility: Enabling Reactions Impossible with Carbon Tetrachloride

In the FeCl₃-catalyzed chlorination of toluene, hexachloro-1,3-butadiene is used exclusively over carbon tetrachloride. The differentiation stems from a fundamental solubility limitation: ferric chloride (FeCl₃), the Lewis acid catalyst, is completely insoluble in carbon tetrachloride, rendering CCl₄ unsuitable for this specific industrial synthesis [1].

Catalysis Reaction Solvent Lewis Acid

Acute Aquatic Toxicity: 15-Fold Higher Potency Than Hexachloroethane in Fathead Minnow

Hexachloro-1,3-butadiene exhibits substantially higher acute aquatic toxicity compared to the structurally similar chlorinated ethane, hexachloroethane (HCE). In standardized 96-hour flow-through toxicity tests using fathead minnows (Pimephales promelas), HCBD demonstrated an LC50 of 0.10 mg/L, whereas HCE showed an LC50 of 1.51 mg/L [1].

Ecotoxicology Environmental Risk Assessment LC50

Dielectric Constant: Higher Polarity Than Trichlorobenzene for Electrical Insulation

Hexachloro-1,3-butadiene possesses a dielectric constant of 2.6 at ambient temperature, which is measurably higher than that of 1,2,4-trichlorobenzene (TCB), another chlorinated aromatic compound used in dielectric fluid applications .

Dielectric Fluid Transformer Insulation Electrical Engineering

Species-Specific Bioaccumulation: Significantly Lower Uptake in Blue Crabs vs. Fish

Field studies reveal a notable species-specific bioaccumulation pattern for hexachloro-1,3-butadiene (HCBD). In Callinectes sapidus (blue crabs), the measured bioaccumulation factor (BAF) for HCBD was approximately an order of magnitude smaller than the BAFs measured in three fish species (Fundulus heteroclitus, Brevoortia patronus, and Micropoganias undulatus) from the same contaminated environment [1].

Bioaccumulation Environmental Fate Risk Assessment

Hexachloro-1,3-butadiene: Proven Industrial and Research Applications Driven by Differential Properties


Specialty Solvent for High-Yield Chlorination and Chlorine Gas Handling

Leveraging its superior molar solubility for chlorine (34% at 0 °C) and its unique compatibility with Lewis acid catalysts like FeCl₃ [1][2], hexachloro-1,3-butadiene is the preferred solvent for industrial chlorination reactions where carbon tetrachloride and other chlorinated ethanes fail. This includes the FeCl₃-catalyzed synthesis of pentachloromethylbenzene from toluene, a process where CCl₄ is completely inert. Furthermore, its high chlorine-holding capacity makes it an efficient medium for chlorine gas storage and transport in chemical manufacturing settings.

High-Performance Dielectric Fluid in Electrical Insulation Systems

With a dielectric constant of 2.6, which is approximately 16% higher than that of 1,2,4-trichlorobenzene (2.24) , HCBD offers enhanced electrical insulation properties. This quantitative advantage supports its selection as a liquid dielectric in high-voltage transformers, capacitors, and specialized electrical components where preventing electrical discharge is paramount. Its non-flammability and chemical stability under high pressure further solidify its role as a reliable, albeit niche, insulating medium.

Heat Transfer Fluid and Hydraulic Medium in High-Temperature Closed Systems

Hexachloro-1,3-butadiene's high boiling point (210–220 °C), excellent thermal stability, and non-flammable nature make it suitable for use as a heat transfer fluid and hydraulic fluid in demanding industrial environments [3]. Its resistance to polymerization, even under high pressure, ensures long-term operational reliability in closed-loop systems such as those found in chemical processing plants and certain specialized manufacturing equipment. This application is distinct from common chlorinated solvents, which often lack the necessary thermal stability or have lower boiling ranges.

Chemical Intermediate for the Synthesis of Sulfur-Containing Compounds

In research and fine chemical synthesis, HCBD serves as a versatile electrophilic building block due to the reactivity of its perchlorinated diene system towards nucleophiles. Specifically, it reacts with thiols in the presence of a base (e.g., NaOH in ethanol/water) to yield mono- and disubstituted thioethers [4][5]. This reactivity profile enables the creation of novel organosulfur compounds, which are of interest in materials science and pharmaceutical intermediate development. The ability to selectively substitute one or more chlorine atoms provides synthetic flexibility not readily available with simpler chlorinated alkanes or alkenes.

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